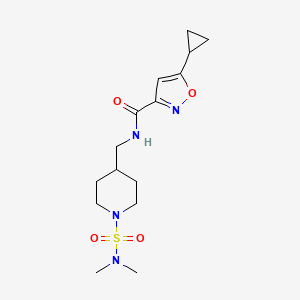![molecular formula C30H42FeO2P2 B2374990 (2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene CAS No. 849924-42-1](/img/no-structure.png)
(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene is a useful research compound. Its molecular formula is C30H42FeO2P2 and its molecular weight is 552.457. The purity is usually 95%.
BenchChem offers high-quality (2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene and its derivatives have been extensively studied for their roles in catalysis. These compounds have been utilized in hydroamination reactions, specifically catalyzed by gold compounds containing bis(phosphino)ferrocene ligands (Wolfarth et al., 2020). Additionally, palladium(II) complexes modified with bis(phosphino)ferrocene derivatives have been employed in carbonylation reactions of ethylene, demonstrating their versatility in different catalytic environments (Bianchini et al., 2005).
Chiral Ferrocenylphosphine Synthesis
The compound has also been involved in the synthesis of new chiral ferrocenylphosphine ligands. These ligands exhibit C2 symmetry and are functionalized with side chains, making them suitable for asymmetric synthesis catalyzed by transition metal complexes (Hayashi et al., 1989). The design and synthesis of optically active trans-chelating diphosphine ligands incorporating ferrocene units, which have been applied for catalytic asymmetric synthesis, are also noteworthy applications (Ito & Kuwano, 1999).
Electrocatalysis and Redox Studies
The compound's derivatives have been studied in electrocatalysis and redox behavior. For instance, research on the redox behavior of boronato-functionalized bis(phosphino)ferrocenes demonstrates their unique electrochemical properties (Zanello et al., 2001). Moreover, studies involving palladium compounds with bis(phosphino)ferrocene ligands have shed light on their electrochemical and catalytic properties (Hendricks et al., 2021).
Development of Novel Chiral Ligands
Research has focused on developing novel P-chiral bidentate phosphine ligands using ferrocene derivatives. These ligands have been employed in asymmetric catalysis, demonstrating their potential in producing chiral products with high enantioselectivity (Nettekoven et al., 1997).
Coordination and Metal Interaction Studies
The ferrocene-based bis(phosphinoamine) derivatives of the compound have been used to form complexes with various metals, showcasing interesting coordination properties and metal interactions, as studied through X-ray crystallography and spectroscopy (Pick et al., 2016).
Eigenschaften
CAS-Nummer |
849924-42-1 |
|---|---|
Produktname |
(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene |
Molekularformel |
C30H42FeO2P2 |
Molekulargewicht |
552.457 |
IUPAC-Name |
[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentane;iron(2+) |
InChI |
InChI=1S/C23H36O2P2.C5H10.2CH3.Fe/c1-17(27(22(2,3)4)23(5,6)7)18-11-8-12-19(18)26(20-13-9-15-24-20)21-14-10-16-25-21;1-2-4-5-3-1;;;/h9-10,13-19H,8,11-12H2,1-7H3;1-5H2;2*1H3;/q;;2*-1;+2/t17-,18?,19?;;;;/m0..../s1 |
InChI-Schlüssel |
YNFGFBKVBCVUAM-UYVPJCOTSA-N |
SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C2=CC=CO2)C3=CC=CO3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe+2] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



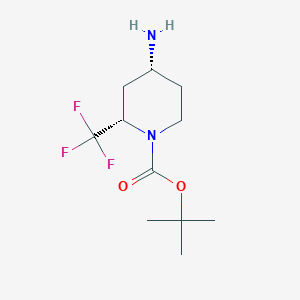

![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2374913.png)
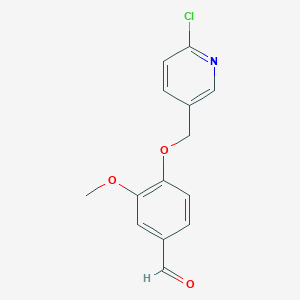
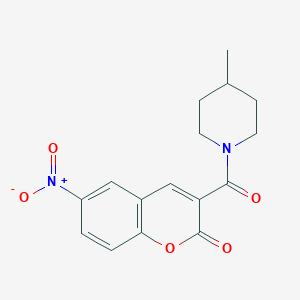
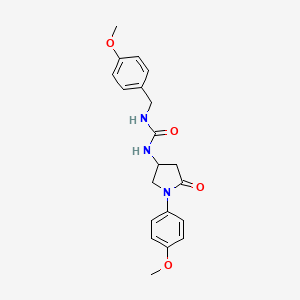
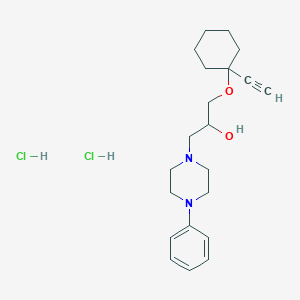
![7-(3-chloro-2-methylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2374921.png)

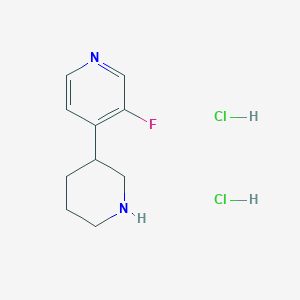
![N-(2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2374926.png)
